N-Benzyl-4-bromobenzenesulfonamide is an organic compound with the molecular formula . It belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its potential biological activities, particularly as an inhibitor of carbonic anhydrase IX, an enzyme implicated in various physiological processes and diseases, including cancer .
N-Benzyl-4-bromobenzenesulfonamide is classified as:
The synthesis of N-Benzyl-4-bromobenzenesulfonamide can be achieved via the following method:
The reaction proceeds through nucleophilic substitution, where the amino group of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of N-Benzyl-4-bromobenzenesulfonamide.
The molecular structure of N-Benzyl-4-bromobenzenesulfonamide features a U-shaped configuration due to the arrangement of its benzene rings and sulfonamide group. The compound has significant torsion angles between its constituent atoms, influencing its physical properties and reactivity .
N-Benzyl-4-bromobenzenesulfonamide can undergo various chemical reactions:
N-Benzyl-4-bromobenzenesulfonamide primarily targets carbonic anhydrase IX through its sulfonamide group, which binds to the zinc ion in the enzyme's active site. This interaction inhibits the enzyme's activity, disrupting the hydration of carbon dioxide and leading to altered intracellular pH levels.
The inhibition of carbonic anhydrase IX has been shown to induce apoptosis in certain cancer cell lines, such as MDA-MB-231, indicating potential therapeutic applications in oncology .
N-Benzyl-4-bromobenzenesulfonamide has several scientific uses:
N-Benzyl-4-bromobenzenesulfonamide possesses the systematic IUPAC name 4-bromo-N-(phenylmethyl)benzenesulfonamide, reflecting its core structural components: a 4-bromobenzenesulfonyl group linked to a benzylamine moiety. Its molecular formula C₁₃H₁₂BrNO₂S (MW: 326.21 g/mol) and the presence of both hydrogen-bond acceptor (sulfonyl) and donor (N-H) sites confer distinctive physicochemical properties. Key identifiers include:
The compound crystallizes as a solid with a consistent melting point of 102–104°C, confirming its high purity (>95–97% in commercial samples) [1] . Its spectral signatures include:
Table 1: Nomenclature and Identifiers of N-Benzyl-4-bromobenzenesulfonamide
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 4-bromo-N-(phenylmethyl)benzenesulfonamide |
Common Synonyms | N-BENZYL-4-BROMOBENZENESULFONAMIDE; N-BENZYL-4-BROMOBENZENESULPHONAMIDE |
Molecular Formula | C₁₃H₁₂BrNO₂S |
CAS Registry Number | 3609-87-8 |
MDL Number | MFCD00450587 |
Beilstein Registry | Not available in sources |
The genesis of N-Benzyl-4-bromobenzenesulfonamide is intertwined with the evolution of sulfonamide chemistry, which began with Gerhard Domagk’s 1935 discovery of the antibacterial prontosil. Early sulfonamides focused on N-heterocyclic derivatives (e.g., sulfathiazole), but by the 1970s, N-alkyl/aryl sulfonamides gained prominence as intermediates and biological probes. The specific synthesis of this compound—typically via nucleophilic substitution between 4-bromobenzenesulfonyl chloride and benzylamine—exemplifies a broader shift toward structurally diversified sulfonamides for targeted applications [1] [6].
The bromine atom at the para-position was strategically incorporated to leverage halogen-directed reactivity, such as:
N-Benzyl-4-bromobenzenesulfonamide serves as a critical building block in pharmaceutical design and mechanistic studies, primarily due to its dual functional handles (bromide and sulfonamide) and conformational rigidity.
The compound’s sulfonamide moiety enables potent inhibition of carbonic anhydrases (CAs), validated by its structural analogs exhibiting low-nanomolar activity against human isoforms (hCA I, II, VII) and bacterial β-CAs (e.g., MscCA) [7]. For instance, derivatives like alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates—synthesized from sulfonamide intermediates—show KI values of 1.5–90.4 nM against hCA isoforms, underscoring its role in developing isoform-selective inhibitors [7].
As a precursor to Schiff base hybrids, this sulfonamide enables the synthesis of compounds like ((1E,1′E)-(1,4-phenylenebis(azanylylidene))bis(methanylylidene))bis(4,1-phenylene) bis(4-bromobenzenesulfonate), which demonstrates:
The bromine atom facilitates diverse transformations:
Table 2: Key Research Applications of N-Benzyl-4-bromobenzenesulfonamide
Research Area | Role of Compound | Outcome/Example |
---|---|---|
Carbonic Anhydrase Inhibition | Zinc-binding group carrier | KI = 2.0–90.4 nM against hCA I/II/VII [7] |
Antimicrobial Hybrid Agents | Precursor for Schiff base synthesis | Bis-sulfonates with anti-leishmanial activity [6] |
Serotonin Receptor Agonists | Synthetic intermediate | Development of gastroprokinetic agent Y-36912 [8] |
Materials Science | Monomer for functional polymers | Enhanced thermal stability in sulfonated polymers [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7